2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-8-10(14)13-6-3-5-11(9-13)4-1-2-7-15-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJQMOZXRKGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has a complex spirocyclic structure, characterized by the presence of a chloro group and an oxaspiro framework. Its molecular formula is , with a molecular weight of approximately 247.72 g/mol. The structural complexity contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes.
Target Interaction
One notable target for this compound is the MmpL3 protein , which is essential for the survival of Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts the transport of vital molecules, resulting in bacterial cell death. This mechanism positions the compound as a promising candidate for antituberculosis drug development .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various strains, including antibiotic-resistant bacteria. The following table summarizes key findings from studies assessing its antimicrobial efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | High activity | |
| Escherichia coli | Moderate activity | |
| Staphylococcus aureus | Low activity |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicate varying levels of cytotoxicity, suggesting potential applications in cancer therapeutics:
| Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|
| HeLa (Cervical carcinoma) | 15 µM | |
| HCT116 (Colorectal carcinoma) | 20 µM |
Case Studies
A series of case studies have been conducted to explore the therapeutic potential of this compound:
- Antituberculosis Activity : In a study involving infected mouse models, administration of the compound resulted in significant reductions in bacterial load compared to control groups, highlighting its potential as an antituberculosis agent .
- Cancer Cell Line Studies : A recent investigation into its effects on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells, suggesting mechanisms that warrant further exploration for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key spirocyclic analogs and their distinguishing features:
Key Observations:
Ring Size and Heteroatom Placement: The target compound’s 1-oxa-8-azaspiro[5.5]undecane system (11-membered ring) contrasts with smaller spiro systems like 1,4-dioxa-8-azaspiro[4.5]decane (10-membered ring). Larger rings may exhibit reduced ring strain and altered conformational flexibility . Compounds with multiple oxygen atoms (e.g., 1,4-dioxa systems) demonstrate enhanced polarity and solubility compared to mono-oxygen analogs .
Functional Group Variations :
- The chloroacetyl group in the target compound distinguishes it from analogs like 8-Azaspiro[4.5]decan-1-one HCl , which lacks electrophilic substituents.
- Piperazine-containing analogs (e.g., Compound 13) are tailored for receptor binding, as seen in CNS drug candidates .
Pharmacological Activity:
- Compound 13 : Exhibits affinity for serotonin and dopamine receptors due to its piperazine and spiro diketone motifs, highlighting the role of nitrogen positioning in bioactivity .
Preparation Methods
Reagents and Solvents
Chloroacetyl chloride : Acts as the acylating agent introducing the 2-chloroacetyl group.
1-oxa-8-azaspiro[5.5]undecane : The amine substrate.
Solvents : Anhydrous solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to ensure moisture-free conditions.
Base : A non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPA) is used to neutralize the hydrogen chloride generated during acylation.
Reaction Conditions
The reaction is typically performed under an inert atmosphere (nitrogen or argon) to prevent moisture interference.
The temperature is maintained between 0°C to room temperature initially to control the exothermic acylation, then allowed to warm to ambient temperature for completion.
Reaction time varies from 1 to 24 hours depending on scale and conditions.
Typical Procedure
Setup : In a dry reaction vessel under nitrogen, dissolve the spirocyclic amine in anhydrous dichloromethane.
Base addition : Add triethylamine or DIPA to the solution to scavenge HCl.
Acylation : Slowly add chloroacetyl chloride dropwise at 0°C with stirring.
Stirring : Allow the reaction to proceed at room temperature for several hours.
Work-up : Quench the reaction with water, separate the organic layer, wash with brine (e.g., 25% NaCl solution), dry over anhydrous sodium sulfate.
Purification : Concentrate the organic layer and purify the crude product by silica gel chromatography or recrystallization.
Automated and Scalable Synthesis Insights
Recent advances have incorporated automated synthesis consoles that integrate capsule-based, fully automated organic synthesis, which can be adapted for the preparation of such heterocyclic compounds:
Automated platforms use precise control over reagent delivery, temperature, and mixing, improving reproducibility and scalability.
For example, the use of polystyrene-supported triphenylphosphine and molecular sieves in automated setups ensures anhydrous conditions and facilitates purification.
The reaction sequence involves automated solvent dosing, heating, stirring, and purification steps controlled by programmed commands, allowing for efficient synthesis of nitrogen heterocycles and their derivatives, including chloroacetamides.
Such systems typically operate under nitrogen with anhydrous solvents (e.g., THF, DMF, CH2Cl2), with reaction monitoring by TLC or NMR as quality control.
Data Table: Typical Reaction Parameters for Chloroacetylation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Amine substrate | 1-oxa-8-azaspiro[5.5]undecane | Purity > 98% |
| Acylating agent | Chloroacetyl chloride | Freshly distilled or high purity |
| Solvent | Anhydrous dichloromethane or THF | Dried over molecular sieves |
| Base | Triethylamine or N,N-diisopropylethylamine (DIPA) | Stoichiometric or slight excess |
| Temperature | 0°C to room temperature | Initial cooling to control exotherm |
| Reaction time | 2 to 24 hours | Monitored by TLC or NMR |
| Atmosphere | Nitrogen or argon | To maintain anhydrous conditions |
| Work-up | Aqueous quench, brine wash, drying over Na2SO4 | Standard organic extraction procedures |
| Purification | Silica gel chromatography or recrystallization | To obtain pure product |
Research Findings and Notes
Solvent choice : Dimethylformamide (DMF) is often preferred for similar acylation reactions due to its ability to dissolve both reactants and facilitate nucleophilic substitution, but dichloromethane is more common for chloroacetylation due to ease of removal and lower boiling point.
Reaction atmosphere : Performing the reaction under nitrogen prevents hydrolysis of chloroacetyl chloride and degradation of the product.
Purification : Washing the organic phase with brine (e.g., 25% NaCl solution) removes residual water and base salts, improving product purity.
Automation : Automated synthesis consoles have been demonstrated to perform heterocycle formation and subsequent functionalization with high reproducibility, which can be adapted for chloroacetylation steps.
Safety and scalability : The use of automated systems and controlled addition of chloroacetyl chloride reduces exposure to hazardous reagents and allows scale-up for commercial production.
Q & A
Q. Advanced
- Storage : Keep at 2–8°C in amber vials under inert gas (N/Ar) to prevent hydrolysis of the chloroacetyl group.
- Desiccants : Use molecular sieves or silica gel to mitigate moisture-induced degradation.
- Stability assays : Monitor degradation via periodic NMR or LC-MS over 6–12 months .
What safety protocols are critical when handling this compound given its hazardous classification?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes.
- Waste disposal : Neutralize with dilute NaOH before disposal as hazardous waste .
How can computational chemistry predict reactivity in novel synthetic applications?
Q. Advanced
- DFT calculations : Model reaction pathways (e.g., nucleophilic attack on the chloroacetyl group) using Gaussian or ORCA.
- pKa prediction : Tools like ACD/Labs predict electrophilic behavior (e.g., pKa ~7.7 for analogous compounds).
- Docking studies : Screen interactions with biological targets (e.g., enzymes) for drug discovery .
What analytical approaches resolve stereochemical ambiguities in spirocyclic derivatives?
Q. Advanced
- X-ray crystallography : Resolve absolute configuration using SHELXL refinement of single crystals .
- Chiral HPLC : Separate enantiomers on Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
- VCD spectroscopy : Compare experimental vibrational circular dichroism with computed spectra .
What role does this compound serve in synthesizing heterocyclic frameworks?
Basic
The chloroacetyl group acts as an electrophile in:
- Cyclocondensation : React with amines/hydrazines to form pyrroles or pyrazoles.
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl spirocyclic derivatives.
- Ring expansion : Intramolecular alkylation generates larger heterocycles (e.g., azocanes) .
How to troubleshoot low yields in coupling reactions involving this compound?
Q. Advanced
- Catalyst screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for amine couplings.
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures.
- In situ monitoring : Use FTIR to track reaction progress and identify intermediates .
What methodologies validate the absence of isomeric byproducts in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
